molecular formula C19H21BrN2O2 B2603763 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 351859-31-9

3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2603763
CAS No.: 351859-31-9
M. Wt: 389.293
InChI Key: CEONWILZNASKLQ-UHFFFAOYSA-M
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Description

This compound belongs to the benzimidazolium salt family, characterized by a cationic benzimidazole core with a 4-ethoxyphenyl-substituted oxoethyl chain and two methyl groups at positions 1 and 2.

Properties

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethoxyphenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2O2.BrH/c1-4-23-16-11-9-15(10-12-16)19(22)13-21-14(2)20(3)17-7-5-6-8-18(17)21;/h5-12H,4,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEONWILZNASKLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazole derivatives, including 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide, in exhibiting antimicrobial properties.

Case Study: Antibacterial Activity

A review of imidazole derivatives demonstrated that compounds with structural similarities to this compound showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus185
Escherichia coli1510
Methicillin-resistant S. aureus207

These findings suggest that the compound's structure contributes to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated a dose-dependent response where higher concentrations resulted in increased cell death.

Cell Line GI50 (µM) Mechanism of Action
MCF-712Apoptosis induction
A5498Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of imidazole derivatives is crucial for optimizing their biological activity. Studies have indicated that modifications on the phenyl ring significantly affect the compound's potency. For example:

Key Findings from SAR Studies

  • Substitution Effects : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Hydrophobic Interactions : Increased hydrophobic character tends to improve membrane permeability, facilitating better interaction with target sites within cells.

Mechanism of Action

The mechanism of action of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID (Reference) Substituents/Modifications Key Properties/Activities
Target Compound 4-Ethoxyphenyl, 1,2-dimethyl Hypothesized antitumor activity (based on analogs)
1-(3-Carbazol-9-ylpropyl)-3-(4-methoxyphenyl) (1) 4-Methoxyphenyl, carbazole-propyl chain Antitumor activity (NCI screening)
Quinoline-benzimidazole hybrids (2) Biphenyl, CF₃, F substituents; quinoline linkage Broad-spectrum cytotoxicity (NCI 60-cell panel)
Naphthoimidazolium bromides (3) Naphthoimidazole core, benzyl/methoxyethyl groups Enhanced planarity for DNA intercalation
Terpenoid-imidazolium salts (5) Geranyloxy, farnesyloxy chains Supramolecular self-assembly, low melting points
Amide-functionalized benzimidazolium (9) 4-Bromophenylamino, amide group α-Glucosidase inhibition, antitumor activity

Key Observations:

  • Electronic Effects: The target compound’s 4-ethoxyphenyl group is electron-donating, which may improve binding to electron-deficient biological targets compared to electron-withdrawing groups (e.g., –CF₃ in 12i ).
  • Core Modifications: Naphthoimidazolium salts () exhibit extended aromatic systems, favoring π-π stacking interactions, whereas the target compound’s benzimidazole core offers flexibility for functionalization.

Biological Activity

The compound 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction between appropriate benzo[d]imidazole derivatives and 4-ethoxyphenyl acetic acid derivatives. The resulting product is characterized by its imidazolium salt structure, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6iHepG221.48Induces apoptosis and cell cycle arrest
61MCF-70.51Selective cytotoxicity via apoptosis

The compound 6i , for example, demonstrated an ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic factors such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

The mechanism by which This compound exerts its biological effects likely involves multiple pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle at various phases, particularly G1 and G2/M phases.
  • Apoptosis Induction : The activation of apoptotic pathways is a common feature among imidazole derivatives, often mediated by mitochondrial dysfunction and subsequent activation of caspases.
  • Kinase Inhibition : Some benzo[d]imidazole derivatives exhibit inhibitory effects on key kinases involved in cancer progression, including EGFR and mTOR .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Factors influencing activity include:

  • Substituent Positioning : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect potency.
  • Alkyl Chain Length : Variations in alkyl chain length between functional groups can enhance or reduce activity.

For instance, compounds with a longer alkyl chain between the imidazole and aromatic rings often exhibit improved cytotoxicity due to better solubility and cellular uptake .

Case Studies

Several studies have focused on related compounds to elucidate their biological profiles:

  • Study on Imidazolium Salts : A series of N-substituted carbazole imidazolium salts were evaluated for their cytotoxicity against human tumor cell lines, revealing IC50 values ranging from 0.51 to 5 µM across various cell types .
  • Mechanistic Insights : Research indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
Unit cell (Å)a=5.33,b=24.02a = 5.33, b = 24.02
RR-factor0.029
C=O bond length (Å)1.21 ± 0.02

Q. Table 2. Spectral Benchmarks

TechniqueDiagnostic SignalReference Compound
FT-IR1665–1682 cm1^{-1} (C=O)
1H^1H-NMRδ\delta 9.2 ppm (NCH2_2)

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